
The Role of Squalane in the Stabilization of Lipid
Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Squalane

Cat. No.: B1681988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role squalane plays in the

formulation and stabilization of lipid nanoparticles (LNPs), particularly Nanostructured Lipid

Carriers (NLCs). Squalane, the hydrogenated and more stable form of squalene, is a

biocompatible, biodegradable, and non-toxic excipient increasingly utilized to enhance the

performance of advanced drug delivery systems.[1][2] Its unique physicochemical properties

allow for the creation of more stable LNPs with higher drug loading capacities, addressing key

challenges in parenteral and topical drug delivery.

Squalane: Enhancing LNP Stability and
Performance
Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutics,

including mRNA vaccines, due to their ability to encapsulate and protect sensitive drug

molecules.[3][4] The stability of these nanoparticles is a critical quality attribute, influencing

their shelf-life, safety, and therapeutic efficacy.[5][6]

NLCs represent an advanced generation of lipid nanoparticles, designed to overcome the

limitations of earlier Solid Lipid Nanoparticles (SLNs). While SLNs are composed of a solid lipid

core, this highly ordered crystalline structure can lead to drug expulsion during storage and

limit the amount of drug that can be encapsulated.[7][8]
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Squalane is introduced into these formulations as a liquid lipid. By blending squalane with a

solid lipid matrix (e.g., Compritol®), the resulting particle core becomes less ordered and more

amorphous.[7][9] This structural imperfection is the key to squalane's stabilizing function.

Key Mechanisms of Squalane-Mediated Stabilization:

Disruption of Crystallinity: Squalane molecules integrate into the solid lipid matrix, creating

imperfections and disrupting the formation of a perfect crystal lattice. This results in an

amorphous or less-ordered nanostructure.[7][10]

Increased Drug Loading: The disordered lipid core provides more space to accommodate

drug molecules, significantly increasing the drug loading capacity compared to highly

crystalline SLNs.[7]

Prevention of Drug Expulsion: By reducing the degree of crystallinity, squalane minimizes

the risk of the drug being squeezed out of the nanoparticle as the solid lipid recrystallizes

over time, thereby enhancing the formulation's long-term stability.[11]

Improved Physical Stability: The amorphous matrix can help prevent particle aggregation

and maintain a consistent particle size distribution during storage.

Below is a diagram illustrating the structural difference between SLNs and squalane-containing

NLCs.
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Caption: Structural comparison of a Solid Lipid Nanoparticle (SLN) and a Squalane-based
Nanostructured Lipid Carrier (NLC).

Quantitative Data on Squalane's Impact
The inclusion of squalane has a measurable effect on the critical quality attributes of lipid

nanoparticles. The following tables summarize quantitative data from studies investigating

these effects.

Table 1: Effect of Squalane on Particle Size and Polydispersity Index (PDI)
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Formulation
Base

Squalane
Content (%
w/w of lipid
phase)

Mean Particle
Size (nm)

PDI Reference

Precirol® 0% (SLN) 190 -

Precirol®
Not specified

(NLC)
190 -

Compritol® 888

ATO
10% ~350 ~0.3 [7]

Compritol® 888

ATO
20% ~400 ~0.3 [7]

Compritol® 888

ATO
30% ~550 ~0.35 [7]

Sebum-derived

lipids
NLC Type 177 - [12]

Sebum-derived

lipids

Nanoemulsion

Type
194 - [12]

Note: PDI values below 0.3 are generally considered acceptable for LNP formulations,

indicating a relatively narrow size distribution.[4][13]

Table 2: Effect of Squalane on Drug Encapsulation Efficiency (EE)
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Drug
Formulation
Base

Squalane
Content (%
w/w of lipid
phase)

Encapsulation
Efficiency (%)

Reference

Mebendazole
Compritol® 888

ATO
10% ~50-60% [7]

Mebendazole
Compritol® 888

ATO
20% ~60-65% [7]

Mebendazole
Compritol® 888

ATO
30% ~70% [7]

Diphencyprone
Sebum-derived

lipids (NLC)
Not specified ~80% [12]

Minoxidil
Sebum-derived

lipids (NLC)
Not specified ~60% [12]

These data illustrate a clear trend where increasing the proportion of squalane in the lipid

matrix of NLCs can lead to a significant improvement in the encapsulation efficiency of

lipophilic drugs.[7] However, it can also lead to an increase in particle size.

Experimental Protocols
Reproducible formulation and characterization are paramount in nanoparticle research. This

section details common methodologies for the preparation and analysis of squalane-containing

NLCs.

Preparation of Squalane-Containing NLCs by Hot Melt
Emulsification
This technique is widely used for its scalability and efficiency.[7] The workflow involves

dispersing a molten lipid phase containing the drug and squalane into a hot aqueous

surfactant solution.
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Caption: Experimental workflow for the preparation of squalane-containing NLCs via hot melt
emulsification.

Methodology:

Lipid Phase Preparation: The solid lipid (e.g., Compritol® 888 ATO) is melted at a

temperature approximately 5-10°C above its melting point. The active pharmaceutical

ingredient (API) and the specified amount of squalane are then dissolved in the molten lipid

under continuous stirring to form a clear lipid phase.

Aqueous Phase Preparation: Simultaneously, an aqueous solution of a surfactant (e.g.,

Pluronic F68) is prepared and heated to the same temperature as the lipid phase.

Emulsification: The hot lipid phase is dispersed into the hot aqueous surfactant solution

under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax). This process

creates a hot oil-in-water (o/w) nanoemulsion.

Nanoparticle Formation: The hot nanoemulsion is immediately cooled down in an ice bath

under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming the

nanostructured lipid carriers.[7]

Key Characterization Techniques
Accurate characterization is essential to ensure the quality and performance of the LNP

formulation.

Particle Size, PDI, and Zeta Potential:

Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light

Scattering (ELS) for zeta potential.[14][15]

Protocol: The NLC dispersion is diluted with deionized water or an appropriate buffer (e.g.,

0.1x PBS for zeta potential to reduce ionic strength).[15] The sample is placed in a cuvette

and analyzed at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C). DLS

measures the fluctuations in scattered light intensity caused by the Brownian motion of the

particles to determine their hydrodynamic diameter and size distribution (PDI). ELS
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applies an electric field and measures the velocity of the particles to determine their

surface charge.

Encapsulation Efficiency (EE%):

Technique: Separation of free drug from LNPs followed by quantification.

Protocol:

Separation: An aliquot of the NLC dispersion is placed in an ultra-centrifugal filter unit

(e.g., Amicon® with a suitable molecular weight cut-off). The sample is centrifuged to

separate the aqueous phase containing the unencapsulated (free) drug from the

nanoparticles.

Quantification: The amount of free drug in the filtrate is quantified using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectroscopy.

Calculation: The EE% is calculated using the formula: EE (%) = [(Total Drug Added -

Free Drug Measured) / Total Drug Added] x 100

Thermal Analysis:

Technique: Differential Scanning Calorimetry (DSC).[10]

Protocol: A lyophilized sample of the NLCs is sealed in an aluminum pan. The sample is

heated at a controlled rate (e.g., 10°C/min) over a defined temperature range. DSC

measures the heat flow into or out of the sample relative to a reference. The resulting

thermogram reveals melting points and enthalpy changes, which provides insight into the

crystallinity of the lipid matrix. A broader, less defined melting peak, or a shift to a lower

melting point compared to the pure solid lipid, indicates the formation of a less-ordered,

amorphous structure due to the inclusion of squalane.

The relationship between squalane content and key LNP properties is summarized below.
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Caption: Logical relationship between increasing squalane concentration and its beneficial
effects on NLC properties.

Conclusion
Squalane serves as a highly effective excipient for stabilizing lipid nanoparticles by

transforming the solid lipid core into an amorphous, nanostructured matrix. This modification

directly addresses the primary limitations of SLNs, leading to significantly enhanced drug

loading capacity and improved long-term stability by preventing drug expulsion.[7][11] The

ability to precisely control these critical quality attributes through the modulation of squalane
content makes it an invaluable tool for scientists and researchers in the development of next-

generation drug delivery systems. A thorough understanding and characterization of these

formulations, using the protocols outlined in this guide, are essential for translating promising

research into clinically successful therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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